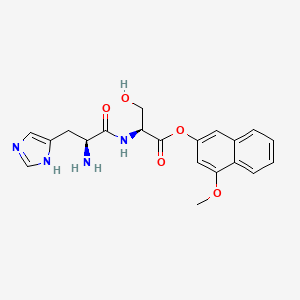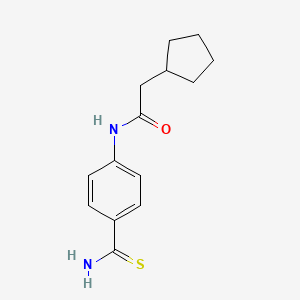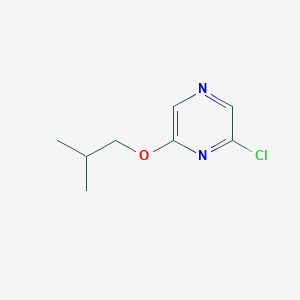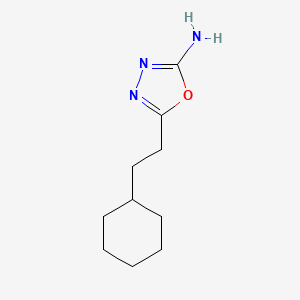![molecular formula C14H16N2O3 B3362850 N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide CAS No. 1016530-73-6](/img/structure/B3362850.png)
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide
Übersicht
Beschreibung
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is a chemical compound with the CAS Number: 1016530-73-6 . It has a molecular weight of 260.29 and its IUPAC name is N-[4-(acetoacetylamino)phenyl]cyclopropanecarboxamide . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is 1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide is a powder that is stored at room temperature . Its molecular formula is C14H16N2O3 .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Cinnamic acid derivatives, which share structural motifs with N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide, have been extensively studied for their anticancer potentials. These compounds, including amides, esters, and hydrazides, have demonstrated significant antitumor efficacy. The flexibility of the cinnamoyl moiety allows for a wide range of synthetic modifications, leading to various derivatives with enhanced biological activities. The review by De, Baltas, and Bedos-Belval (2011) provides a comprehensive overview of the synthesis and biological evaluation of cinnamoyl derivatives in anticancer research, highlighting the underutilized potential of these compounds despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).
Superoxide Dismutase (SOD)-Mimetic Activity and DNA Interaction
The mixed copper(II) complexes containing non-steroidal anti-inflammatory drugs (NSAIDs) and phenanthroline functionalities exhibit remarkable SOD-mimetic activity and DNA intercalating properties. These complexes have shown to interact with DNA through intercalation and redox-cycling mechanisms, leading to the generation of reactive oxygen species (ROS) that contribute to DNA damage. The study conducted by Šimunková et al. (2019) focuses on the structure, SOD-mimetic activity, interaction with albumin, and DNA damage studies of these complexes, offering insights into their potential anticancer activities. The study emphasizes the importance of structural optimization for enhancing biological effects and the potential of these complexes in drug discovery for treating diseases related to oxidative stress (Šimunková et al., 2019).
Environmental and Biotechnological Applications
Beyond medical applications, derivatives similar to N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide have been explored for their utility in environmental and biotechnological contexts. For example, laccases, enzymes capable of oxidizing phenolic and non-phenolic lignin-related compounds as well as environmental pollutants, have been applied in various industries, including paper and pulp, textile, and petrochemical sectors. These enzymes also find use in medical diagnostics, bioremediation, water purification systems, and as ingredients in cosmetics. The reviews by Couto and Herrera (2006) discuss the versatility and applications of laccases, highlighting their potential in detoxifying industrial effluents and their role in sustainable environmental management (Couto & Herrera, 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N-[4-(3-oxobutanoylamino)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)8-13(18)15-11-4-6-12(7-5-11)16-14(19)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVCZFMFLUTDHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3-Oxobutanamido)phenyl]cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Fluorophenyl)methyl]carbamimidothioic acid methyl ester](/img/structure/B3362786.png)
![2-chloro-N-[6-(piperidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B3362800.png)
![4-Propoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3362801.png)

![3-[(2,6-Dimethylmorpholin-4-YL)methyl]aniline](/img/structure/B3362815.png)






